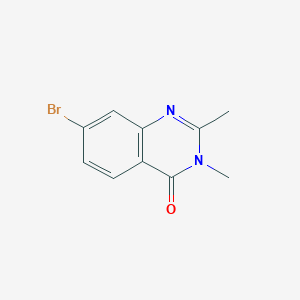

7-bromo-2,3-dimethyl-4(3H)-Quinazolinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

864866-78-4 |

|---|---|

Molecular Formula |

C10H9BrN2O |

Molecular Weight |

253.09 g/mol |

IUPAC Name |

7-bromo-2,3-dimethylquinazolin-4-one |

InChI |

InChI=1S/C10H9BrN2O/c1-6-12-9-5-7(11)3-4-8(9)10(14)13(6)2/h3-5H,1-2H3 |

InChI Key |

ZBDUPUPSJBZOCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Br)C(=O)N1C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 7 Bromo 2,3 Dimethyl 4 3h Quinazolinone

Established Synthetic Pathways to 7-bromo-2,3-dimethyl-4(3H)-Quinazolinone and Related Analogues

The synthesis of the this compound scaffold and its analogues is primarily achieved through well-established cyclization strategies. These methods often involve the construction of the pyrimidine (B1678525) ring onto a pre-functionalized benzene (B151609) ring, ensuring the correct placement of the bromine atom and the methyl groups at positions 2 and 3.

Utilization of Anthranilic Acid and Isatoic Anhydride (B1165640) Derivatives

A highly utilized method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid or its derivatives. nih.govnih.gov For the target compound, 4-bromoanthranilic acid serves as a key starting material.

A common pathway begins with the reaction of 4-bromoanthranilic acid with acetic anhydride. This step typically proceeds under heating to form the corresponding benzoxazinone (B8607429) intermediate, 7-bromo-2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is often not isolated but is directly reacted with an amine to yield the desired quinazolinone. tandfonline.com In the synthesis of this compound, the benzoxazinone intermediate would be treated with methylamine (B109427). The reaction involves the nucleophilic attack of the methylamine on the carbonyl group of the benzoxazinone, leading to the opening of the oxazinone ring, followed by cyclization to form the final quinazolinone product.

Isatoic anhydrides are also valuable precursors for quinazolinone synthesis. The reaction of a substituted isatoic anhydride with an amine and an aldehyde in a one-pot synthesis can yield various quinazolinone derivatives. researchgate.net

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like quinazolinones from simple starting materials in a single step. nih.govresearchgate.net The Ugi four-component reaction (Ugi-4CR) is a notable example that can be adapted for the synthesis of quinazolinone analogues.

For instance, a synthetic strategy for polycyclic quinazolinones involves an Ugi-4CR of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a metal-catalyzed intramolecular N-arylation. nih.govacs.org This methodology has been successfully used to prepare a N-Benzyl-7-bromo-10-oxo-10,12-dihydroisoindolo[1,2-b]quinazoline-12-carboxamide, demonstrating the feasibility of incorporating a bromine atom at the 7-position through this approach. nih.govacs.org Adapting this to the target molecule would involve the selection of appropriate starting materials to yield the 2,3-dimethyl substitution pattern.

Another approach involves a one-pot, three-component reaction of isatoic anhydride, an amine, and an aldehyde, which has been shown to produce a variety of quinazolinone derivatives. researchgate.net

Catalyst-Mediated Synthesis (e.g., Metal-Catalyzed, Organocatalyzed)

The use of catalysts, particularly transition metals, has significantly advanced the synthesis of quinazolinones by enabling reactions under milder conditions and with greater efficiency. Various metals, including palladium, copper, iron, and cobalt, have been employed. frontiersin.orgnih.gov

A sustainable method for synthesizing quinazolinones utilizes a magnetically recoverable palladium catalyst for the coupling of aryl iodides, a carbonyl source, and 2-aminobenzamide. frontiersin.org This approach is noted for its high yields and the ease of catalyst recovery. frontiersin.org Iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines under microwave irradiation presents another efficient route. sci-hub.cat This method is advantageous due to the low cost and low toxicity of iron catalysts. sci-hub.cat

Copper-catalyzed reactions are also prevalent. For example, a CuI-catalyzed tandem reaction of 1-(2-bromophenyl)-methanamines and amidines has been developed for the synthesis of functionalized quinazolines. nih.gov Furthermore, copper-catalyzed intramolecular C-H amination has been used to construct the quinazolinone core.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. Key parameters that are often adjusted include the choice of solvent, base, catalyst, reaction temperature, and time.

In the synthesis of quinazolinone derivatives, a study demonstrated that the yield was highly dependent on the solvent and the molar ratio of the base. Acetonitrile (B52724) (CH3CN) was found to be the optimal solvent for a particular nucleophilic aromatic substitution reaction, while dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) gave lower yields. researchgate.net The choice and amount of base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), can also significantly impact the reaction outcome. acs.org

Temperature is another critical factor; for instance, conducting a reaction at reflux temperature in acetonitrile provided a good yield, which decreased as the temperature was lowered. researchgate.net For catalyst-mediated reactions, the catalyst loading is a key parameter to optimize. In a study on antimony(III) trichloride (B1173362) (SbCl3) catalyzed synthesis of quinazolin-4(3H)-ones, the optimal amount of the catalyst was found to be 1 mol%. ijarsct.co.in

The following table summarizes the optimization of conditions for a representative quinazolinone synthesis:

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Yield (%) |

| 1 | DMF | K2CO3 (1.5) | 100 | Low |

| 2 | THF | K2CO3 (1.5) | 65 (reflux) | Low |

| 3 | CH3CN | K2CO3 (1.0) | 82 (reflux) | Moderate |

| 4 | CH3CN | K2CO3 (1.5) | 82 (reflux) | High |

| 5 | CH3CN | Cs2CO3 (2.5) | 135 | 72 |

This table is a generalized representation based on findings for related quinazolinone syntheses. researchgate.netacs.org

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of quinazolinones aims to reduce the environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Key strategies include the use of environmentally benign solvents like water or ethanol, or conducting reactions under solvent-free conditions. researchgate.netsci-hub.cat Multicomponent reactions are inherently green as they improve atom economy by incorporating most of the atoms from the starting materials into the final product. frontiersin.org

The development of recyclable catalysts, such as the magnetically recoverable palladium catalyst, is another important aspect of sustainable synthesis. frontiersin.org This allows for the easy separation of the catalyst from the reaction mixture and its reuse in subsequent reactions, reducing waste and cost. frontiersin.org Using earth-abundant and less toxic metal catalysts like iron is also a preferred green approach. sci-hub.cat

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govvanderbilt.edu

The synthesis of quinazolinone derivatives has been shown to be highly amenable to microwave irradiation. For example, an iron-catalyzed cyclization of 2-halobenzoic acids and amidines was successfully performed in a microwave oven, with reaction times as short as 30 minutes. sci-hub.cat In another instance, the reaction of anthranilic acid with amides or ketones was carried out under solvent-free conditions using organic clay as a catalyst and microwave irradiation as the energy source, providing good to excellent yields. ijarsct.co.in

The advantages of microwave-assisted synthesis are highlighted in the following table, comparing it with conventional heating for the synthesis of quinazolin-4(3H)-ones:

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 3-6 hours | 48-89 |

| Microwave Irradiation | 10-20 minutes | 66-97 |

This data is based on a comparative study of quinazolinone synthesis. researchgate.net

Use of Deep Eutectic Solvents and Aqueous Media

In the pursuit of environmentally benign synthetic methodologies, deep eutectic solvents (DESs) and aqueous media have emerged as viable alternatives to conventional organic solvents for the synthesis of quinazolinone scaffolds. These approaches align with the principles of green chemistry by reducing volatile organic compound (VOC) emissions, often improving reaction yields and simplifying work-up procedures.

Deep eutectic solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, offer a unique reaction environment. For instance, a molten mixture of L-(+)-tartaric acid and N,N'-dimethylurea (DMU) in a 3:7 ratio at 90°C has been identified as a highly effective medium for producing quinazolinone derivatives. researchgate.net Similarly, DESs based on choline (B1196258) chloride, such as a 1:2 mixture with L-(+)-tartaric acid, have been successfully used, sometimes in conjunction with ultrasonic irradiation to enhance reaction rates. nih.gov These solvents can act as both the solvent and a catalyst, facilitating the cyclization reactions necessary to form the quinazolinone ring system. researchgate.net The use of DES is part of a broader effort to develop milder and more sustainable protocols for synthesizing substituted quinazolinones. researchgate.net

Aqueous media also provide a green alternative for quinazolinone synthesis. Graphene oxide (GO) nanosheets have been utilized as an efficient catalyst for the construction of 2,3-dihydroquinazolinones and quinazolin-4(3H)-ones from anthranilamide and an aldehyde or ketone in water at room temperature. rsc.org This "on-water" synthesis is notable for its operational simplicity and mild conditions. Furthermore, the fundamental chemistry of quinazolinones in water, such as bromination mechanisms, has been studied in aqueous acidic solutions, providing insight into the behavior of these molecules in aqueous environments. acs.org

Table 1: Examples of Green Solvent Systems for Quinazolinone Synthesis

| Solvent System | Components | Typical Conditions | Advantages | Reference |

| Deep Eutectic Solvent | L-(+)-Tartaric acid / N,N'-dimethylurea (DMU) | 90°C | High yields, green solvent | researchgate.net |

| Deep Eutectic Solvent | L-(+)-Tartaric acid / Choline chloride | 90°C, Ultrasonic irradiation | Recyclable solvent, enhanced reaction rate | nih.gov |

| Aqueous Medium | Water with Graphene Oxide (GO) catalyst | Room Temperature | Mild conditions, "on-water" synthesis | rsc.org |

Directed Chemical Functionalization and Derivatization at Specific Positions

The this compound scaffold offers several reactive sites for chemical modification. Strategic functionalization at the bromine-substituted position 7, the nitrogen atoms of the pyrimidine ring, and the methyl group at position 2 allows for the systematic development of a library of derivatives.

Modifications at the Bromine Atom (Position 7)

The bromine atom at position 7 is a key functional handle for introducing structural diversity, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for this purpose, enabling the formation of a carbon-carbon bond between the quinazolinone core and various aryl or heteroaryl groups.

In a relevant study, a 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one intermediate was successfully coupled with a range of arylboronic acids. mdpi.com This strategy allows for the introduction of substituted phenyl rings at the 7-position, yielding novel 7-aryl quinazolinone derivatives. The reaction conditions for such transformations are optimized to ensure high yield and purity of the desired products. mdpi.com This approach highlights the utility of the C7-Br bond as a versatile point for derivatization, enabling significant structural modifications to the benzene portion of the quinazolinone scaffold. mdpi.com The presence of a halogen, such as bromine, at positions 6 or 7 is often considered a strategic feature in the design of biologically active quinazolines. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling of a 7-Bromo-quinazolinone Derivative

| 7-Bromo Precursor | Arylboronic Acid | Resulting 7-Aryl Product | Yield | Reference |

| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 82% | mdpi.com |

| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 3-Chlorophenylboronic acid | 7-(3-Chlorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 91% | mdpi.com |

| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 3-Methoxyphenylboronic acid | 7-(3-Methoxyphenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 66% | mdpi.com |

Substituent Variation at the Quinazolinone Nitrogen Atoms (e.g., N-3)

The nitrogen atoms within the quinazolinone ring, particularly the N-3 position, are common sites for substitution to modulate the molecule's properties. nih.gov The introduction of various substituents at N-3 is a well-established strategy in the medicinal chemistry of quinazolinones. nih.gov Alkylation and arylation reactions are frequently employed to append different groups to this position. For example, 3-aryl(alkyl)quinazoline-2,4(1H,3H)-diones can be synthesized and subsequently treated with alkyl halides to introduce substituents at the N-1 position, demonstrating that both nitrogen atoms can be functionalized. researchgate.net The nature of substituents elsewhere on the ring can influence the ease of these N-alkylation reactions. researchgate.net

Alkyl and Aryl Substitutions at Position 2 and 3

Positions 2 and 3 of the 4(3H)-quinazolinone ring are considered critical for derivatization, with a vast number of analogs bearing substitutions at these sites. nih.gov Structure-activity relationship (SAR) studies frequently reveal that the nature of the groups at C-2 and N-3 significantly influences biological activity. nih.govnih.gov A common structural motif involves an alkyl group at position 2 and a bulky or aromatic group at position 3. nih.gov For instance, substituting the C-2 position with a methyl or thiol group and the N-3 position with a substituted aromatic ring is a known strategy for enhancing antimicrobial activities. nih.gov The synthesis of 2-aryl-substituted quinazolines, where a phenyl or naphthyl ring is incorporated at position 2, is another area of active investigation. nih.gov The combination of aryl moieties at N-3 and heteroaryl groups at C-2 has also been explored to improve various pharmacological profiles. nih.gov

Introduction of Heterocyclic Moieties

The incorporation of additional heterocyclic rings onto the quinazolinone scaffold is a prominent strategy for creating hybrid molecules with potentially enhanced or novel properties. These heterocyclic moieties can be attached at various positions, but are commonly introduced at C-2 and N-3. nih.gov

Attaching five-membered heterocyclic rings, such as oxadiazoles (B1248032) or thiadiazoles, to the N-3 position has been shown to be a fruitful approach in the development of anticonvulsant agents. nih.gov More complex structures can be created by linking or fusing other heterocyclic systems like pyrazole (B372694), indole, benzimidazole, or coumarin (B35378) to the quinazolinone core. nih.gov For example, a series of derivatives were synthesized where a substituted pyrazole was linked to the C-2 position of a 6-bromo-3-(4-fluorophenyl)quinazolin-4(3H)-one. nih.gov Another approach involves fusing a triazole ring to the quinazoline (B50416) system to create triazoloquinazolines, which can be further substituted with other groups, including heterocycles like 5-bromo-3-indolyl moieties. nih.gov This molecular hybridization approach aims to combine the structural features of different pharmacophores into a single molecule. zsmu.edu.ua

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Bromo 2,3 Dimethyl 4 3h Quinazolinone and Its Analogues

Design Principles for Systematic SAR Investigations

Systematic Structure-Activity Relationship (SAR) investigations for quinazolinone derivatives are guided by the understanding that this scaffold acts as a "privileged structure" in medicinal chemistry. nih.gov The design of new analogues involves a methodical approach to modify different positions of the core structure to enhance potency, selectivity, and pharmacokinetic properties. nih.govrsc.org Key principles include:

Positional Scanning: Modifications are systematically introduced at positions 2, 3, 5, 6, 7, and 8 of the quinazolinone ring system. SAR studies have frequently identified positions 2, 3, 6, and 8 as particularly significant for modulating various pharmacological activities. nih.gov

Substituent Variation: A diverse range of functional groups are explored, including halogens, alkyl chains, aryl groups, and various heterocyclic moieties. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—critically influences the molecule's interaction with its biological target. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, the 4-quinazolinone scaffold itself has been utilized as a bioisostere for the phthalazinone core in the design of PARP-1 inhibitors. nih.gov

Hybridization: Combining the quinazolinone core with other known pharmacologically active fragments (a strategy known as molecular hybridization) aims to create new chemical entities with enhanced or dual activities. nih.gov

Computational Guidance: Modern drug design heavily relies on computational tools. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are used to establish correlations between structural features and biological activity, guiding the synthesis of more potent compounds. rsc.orgnih.gov

Impact of Halogen Substitution (Bromine at Position 7) on Biological Potency and Selectivity

The introduction of halogen atoms, such as bromine, onto the benzene (B151609) ring portion of the quinazolinone scaffold can significantly modulate a compound's biological profile. Halogens can influence factors like lipophilicity, metabolic stability, and binding interactions with target proteins.

Research into the SAR of 4(3H)-quinazolinone derivatives as antibacterial agents has explored the effect of substitutions on the benzene ring (referred to as ring 3 in the study). In one extensive study evaluating 77 variants, substitutions at the C7 position were generally found to be detrimental to antibacterial activity against Staphylococcus aureus. acs.orgresearchgate.net As shown in the table below, the introduction of a bromo, hydroxyl, or methoxy (B1213986) group at position 7 resulted in a significant loss of potency compared to the unsubstituted parent compound in that series. acs.org

| Compound ID | R Group at Position 7 | MIC (μg/mL) vs. S. aureus ATCC 29213 |

|---|---|---|

| Parent Compound | -H | 2 |

| 75 | -Br | >128 |

| 76 | -OH | >128 |

| 77 | -OCH3 | >128 |

Data sourced from a study on 4(3H)-quinazolinone antibacterials. acs.org

Conversely, in other contexts, halogenation has proven beneficial. For instance, studies on quinazolinone-sulfonamide hybrids revealed that halogenated phenyl substituents (including bromo and chloro) at the N-3 position had a more significant positive effect on antimicrobial activity than non-halogenated groups. nih.gov Similarly, the presence of a fluorine atom on the quinazoline (B50416) scaffold has been shown to have an additional inhibitory effect in certain series of Aurora A kinase inhibitors. mdpi.com While direct data for 7-bromo-2,3-dimethyl-4(3H)-quinazolinone is limited, these findings suggest that the impact of the 7-bromo group is highly context-dependent, varying with the rest of the molecular structure and the specific biological target.

Influence of Alkyl Substitutions at Positions 2 and 3 on Pharmacological Profiles

Positions 2 and 3 of the 4(3H)-quinazolinone ring are critical hotspots for structural modification and have been shown to be highly significant for a wide range of pharmacological activities. nih.govnih.gov The size, nature, and position of substituents at these locations directly influence the compound's interaction with biological targets.

Position 2: The substituent at the C2 position often plays a crucial role in defining the compound's activity.

A methyl group at position 2 is a common feature in many synthesized quinazolinone derivatives. mdpi.com

In some series, replacing a methyl group with a bulkier or more complex moiety, such as a styryl group, has been shown to marginally increase biological activity. researchgate.net

Conversely, in a series of quinazolinone-based PARP-1 inhibitors, derivatives with a simple methyl group at C2 showed better activity than those with an unsubstituted C2 position. nih.gov

Position 3: The N3 position is frequently substituted with various alkyl or aryl groups to explore SAR.

The introduction of different heterocyclic moieties at position 3 has been suggested to increase activity. nih.gov

In one study, 2-methyl-3-p-substitutedphenyl-4(3H)-quinazolinone derivatives were synthesized where the substituent at position 3 was a phenyl ring bearing different halogens (F, Cl, Br) or a nitro group. mdpi.com This highlights the common strategy of using the N3 position to introduce significant structural diversity.

The combination of substitutions at both C2 and N3 is a prevalent strategy in the design of new quinazolinone derivatives. The synthesis of 2,3-disubstituted-4(3H)quinazolinones is a well-established route to novel compounds with a wide array of potential biological effects, including cytotoxic, antibacterial, and anticonvulsant activities. nih.govresearchgate.net

Role of the 4(3H)-Quinazolinone Core in Modulating Bioactivity

The 4(3H)-quinazolinone core is a bicyclic heterocyclic system consisting of a benzene ring fused to a pyrimidinone ring. This scaffold is not merely a passive framework but an active contributor to the biological activity of its derivatives. It is considered a privileged structure because its derivatives are known to bind to a wide variety of biological targets, exhibiting diverse pharmacological activities including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties. nih.govmdpi.commdpi.com

The stability of the quinazolinone nucleus makes it an ideal starting point for the introduction of various bioactive moieties. nih.gov Its structural features, including hydrogen bond donors and acceptors, and a rigid planar system, allow it to mimic the interactions of endogenous ligands with their receptors. The properties of the core can be significantly altered by the nature and position of its substituents. nih.gov The fusion of the benzene and pyrimidine (B1678525) rings creates a unique electronic distribution that is reflected in the chemical reactivity and biological interactions of the molecule. scispace.com The versatility and inherent drug-like properties of the 4(3H)-quinazolinone scaffold have cemented its status as a winning horse in drug discovery. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) for Quinazolinone Class

Pharmacophore modeling and other ligand-based drug design (LBDD) techniques are powerful computational tools used to identify the essential structural features required for a molecule to exhibit a specific biological activity. nih.govresearchgate.net These methods are particularly valuable when the three-dimensional structure of the biological target is unknown.

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for optimal molecular interactions with a specific target receptor. For the quinazolinone class, these models typically include features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive/Negative Ionizable Features

For example, a pharmacophore model developed for a series of quinazoline derivatives with antibacterial activity identified common features including aromatic rings and hydrogen bond acceptors as crucial for activity. researchgate.net In another study focused on designing EGFR inhibitors, 3D-QSAR models were developed for quinazolin-4(3H)-one analogues. nih.gov The resulting contour maps from these models provide a visual guide for drug design, indicating where bulky groups, electronegative groups, or hydrogen bond donors/acceptors would be favorable or unfavorable for activity. rsc.orgunar.ac.id

These LBDD approaches have been successfully used to design novel quinazolinone derivatives with improved potency against targets like breast cancer. nih.govresearchgate.net For a molecule like this compound, a pharmacophore model could define the role of the quinazolinone core's aromatic and hydrogen-bonding features, the hydrophobic nature of the two methyl groups, and the potential for the bromine atom at position 7 to act as a hydrophobic or halogen-bond-donating feature.

Biological and Pharmacological Activities of 7 Bromo 2,3 Dimethyl 4 3h Quinazolinone Preclinical in Vitro and in Vivo Studies

Antimicrobial Potential Evaluation

No preclinical in vitro or in vivo studies detailing the antimicrobial potential of 7-bromo-2,3-dimethyl-4(3H)-quinazolinone were identified.

Specific data on the antibacterial efficacy of this compound against Gram-positive and Gram-negative strains are not available in the reviewed literature. While other bromo-quinazolinone derivatives have been assessed for antibacterial properties, these findings cannot be attributed to the specific compound . africaresearchconnects.comasianpubs.orgeco-vector.com

Information regarding the antifungal activity spectrum and mechanisms of this compound is not available. Studies on related compounds suggest that the quinazolinone core can be a basis for developing antifungal agents, but specific data for this derivative is lacking. nih.govnih.gov

No studies investigating the antiviral properties of this compound were found. Research into other substituted quinazolinones has shown potential antiviral activity against various viruses, but this cannot be specifically linked to the 7-bromo-2,3-dimethyl derivative. nih.govnih.gov

Antineoplastic and Cytotoxic Research in Cancer Cell Lines and Animal Models

There is no available research on the antineoplastic and cytotoxic effects of this compound in cancer cell lines or animal models.

Specific in vitro cytotoxicity data, such as from MTT assays or cell viability studies, for this compound are not present in the scientific literature. Numerous studies report the cytotoxic effects of other brominated quinazolinone derivatives against various cancer cell lines, highlighting the potential of this chemical class. researchgate.netnih.govnih.govmui.ac.ir However, these results are not directly applicable to the specified compound.

No information is available regarding the mechanisms of cancer cell apoptosis or cell cycle modulation induced by this compound. Mechanistic studies, which are crucial for understanding a compound's anticancer potential, have been conducted on other quinazolinone derivatives, often revealing effects on pathways leading to apoptosis and cell cycle arrest. nih.govmdpi.comwaocp.org Without dedicated research, the mode of action for this compound remains unknown.

Inhibition of Specific Oncogenic Targets (e.g., Kinase Inhibition like EGFR)

The quinazolinone core is a well-established pharmacophore for the inhibition of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. nih.govnih.gov Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, function as EGFR inhibitors. nih.gov Research into other quinazolinone derivatives has demonstrated their potential to bind to the ATP-binding site of EGFR, thereby blocking its signaling pathway and inhibiting cancer cell proliferation. japsonline.comnih.govresearchgate.net

Table 1: Examples of Bromo-Substituted Quinazolinone Derivatives and their Investigated Anticancer Activity

| Compound Class | Investigated Activity | Target Example |

|---|---|---|

| 6-Bromo-quinazolinones | Cytotoxicity against cancer cell lines (e.g., MCF-7, SW480) researchgate.netnih.gov | EGFR japsonline.com |

| 6,8-Dibromo-quinazolinones | Cytotoxicity against cancer cell lines (e.g., MCF-7, A549) nih.gov | Not specified |

In Vivo Efficacy Studies in Xenograft Models

While no in vivo xenograft model data is available for this compound, studies on other novel quinazoline (B50416) derivatives have shown promise. For instance, certain quinazoline-based EGFR inhibitors have demonstrated significant antitumor efficacy in mice bearing human tumor xenografts, such as the NCI-H1975 lung cancer model which harbors an EGFR mutation. These studies are crucial for translating in vitro findings into potential clinical applications. The efficacy in such models is often assessed by measuring tumor volume and weight over time following administration of the compound.

Anti-inflammatory and Immunomodulatory Effects

The quinazolinone skeleton is a recognized scaffold for the development of anti-inflammatory agents. researchgate.netnih.govfabad.org.tr Numerous derivatives have been synthesized and tested for their ability to reduce inflammation in various preclinical models. ptfarm.plresearchgate.net

The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit pro-inflammatory mediators. For example, some quinazolinone-based hydroxamates have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. While the specific mechanisms for this compound are uninvestigated, related compounds often target enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are central to the inflammatory cascade.

A standard preclinical model for assessing anti-inflammatory activity is the carrageenan-induced paw edema test in rats. nih.govptfarm.pl In this model, the administration of a test compound is evaluated for its ability to reduce the swelling caused by the injection of carrageenan. Studies on various mono- and di-bromo-substituted quinazolinone derivatives have demonstrated significant inhibition of paw edema, in some cases comparable to standard anti-inflammatory drugs like indomethacin. ptfarm.plresearchgate.net

Table 2: Anti-inflammatory Activity of Bromo-Quinazolinone Analogs in Carrageenan-Induced Paw Edema Model

| Compound Type | Observation | Reference Compound |

|---|---|---|

| Monobromo-quinazolinone derivatives | Potent anti-inflammatory and analgesic effects ptfarm.pl | Indomethacin |

Central Nervous System (CNS) Activities in Animal Models

Certain quinazolinone derivatives have been found to cross the blood-brain barrier and exert effects on the central nervous system, exhibiting activities such as anticonvulsant, sedative, and anxiolytic properties. researchgate.netresearchgate.net

The potential anxiolytic and sedative effects of quinazolinone derivatives have been explored in various animal models. For example, studies using the elevated plus-maze and hole-board tests, which are standard behavioral assays for anxiety, have been conducted on certain chloro-substituted quinazolinones. researchgate.net These studies indicate that specific substitutions on the quinazolinone ring are crucial for eliciting anti-anxiety activity. While there is no direct evidence for this compound, the general neuropharmacological potential of the quinazolinone class suggests that it could be a candidate for such activities, pending experimental validation.

Anticonvulsant Efficacy

Preclinical in vivo studies on quinazolin-4(3H)-one derivatives have shown promising anticonvulsant properties. nih.govnih.govresearchgate.net These investigations frequently utilize established animal models of epilepsy, such as the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) test, to assess the efficacy of these compounds in preventing or mitigating seizure activity. nih.govijnrph.commdpi.com The PTZ model is particularly useful for identifying compounds that can modulate GABAergic neurotransmission, a key mechanism in the control of neuronal excitability. nih.gov

In studies involving various 2,3-disubstituted quinazolin-4(3H)-one scaffolds, administration of these compounds to mice has demonstrated a potential anticonvulsant effect. nih.govnih.govresearchgate.net The evaluation of anticonvulsant activity often includes measures such as the percentage of protection against seizures, the latency to the onset of the first seizure, and a reduction in the number of seizures. nih.govresearchgate.net Research suggests that the anticonvulsant mechanism of some quinazolin-4(3H)-one derivatives may involve the positive allosteric modulation of the GABA-A receptor. nih.govnih.govmdpi.com This is supported by in vivo flumazenil (B1672878) antagonism assays, where the protective effects of the compounds against PTZ-induced seizures are reversed by flumazenil, a known benzodiazepine (B76468) antagonist. nih.gov

Table 1: Anticonvulsant Activity of Representative Quinazolin-4(3H)-one Derivatives in Preclinical Models

| Compound Series | Preclinical Model | Key Findings | Potential Mechanism of Action |

|---|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizures in mice | Demonstrated potential anticonvulsant activity, including increased seizure latency and reduced number of seizures. nih.govresearchgate.net | Positive allosteric modulation of the GABA-A receptor. nih.govnih.gov |

| N-substituted-6-fluoro-quinazoline-4-amines | Subcutaneous pentylenetetrazole (scPTZ) test and maximal electroshock (MES) test in mice | Exhibited significant anticonvulsant activity. mdpi.com | Presumed interaction with the GABA-A receptor. mdpi.com |

Neuroprotective Potentials

The neuroprotective potential of quinazolinone derivatives is an emerging area of research, with some studies exploring their utility in the context of neurodegenerative diseases such as Alzheimer's disease. One of the mechanisms being investigated is the inhibition of cholinesterases, enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. mdpi.com A study focused on 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives, synthesized from 7-bromoquinoline (B152726) intermediates, evaluated their anticholinesterase activity. mdpi.com The findings revealed that these compounds could effectively inhibit cholinesterase in the micromolar range, with one derivative, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, showing notable inhibitory potency. mdpi.com Molecular dynamics simulations further supported the potential of this compound as a candidate for interacting with the enzyme. mdpi.com While these findings are promising, further research is needed to fully elucidate the neuroprotective capabilities of this compound and its derivatives.

Other Emerging Biological Activities

Antioxidant Activity Profiling

The quinazolin-4(3H)-one scaffold is a subject of interest for its potential antioxidant properties. sapub.orgnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. researchgate.net Antioxidants can mitigate this damage by neutralizing free radicals. researchgate.net

The antioxidant activity of quinazolin-4(3H)-one derivatives has been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. sapub.orgnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a change in color, which indicates its scavenging capacity. sapub.org Studies on different series of 2-aryl-4(3H)-quinazolinone derivatives have demonstrated potent antioxidant activities, with some compounds showing significant superoxide (B77818) anion radical scavenging activity. researchgate.net The antioxidant potential of these compounds is often attributed to the heterocyclic quinazolin-4(3H)-one ring system. sapub.org

Table 2: Antioxidant Profile of Representative Quinazolin-4(3H)-one Derivatives

| Compound Series | In Vitro Assay | Key Findings |

|---|---|---|

| Synthetic heterocyclic quinazoline-4-one derivatives | DPPH radical scavenging assay | Demonstrated good antioxidant activity, with some compounds showing excellent scavenging capacity against DPPH and nitric oxide (NO). sapub.org |

| 2-Aryl-4(3H)-quinazolinone derivatives | DPPH and superoxide anion radical scavenging assays | Showed potent antioxidant activities, particularly in the superoxide anion radical scavenging assay. researchgate.net |

| Polyphenolic derivatives of quinazolin-4(3H)-one | Antiradical activity assays | Pyrogallol derivatives exhibited high antioxidant activity compared to standard antioxidants. nih.gov |

Enzyme Inhibition Studies (e.g., DPP-4, GSK-3, α-glucosidase)

The inhibitory activity of quinazolinone derivatives against various enzymes is a significant area of pharmacological research. Notably, these compounds have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netnih.govnih.gov Inhibition of α-glucosidase can delay the absorption of glucose from the intestines, which is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com Numerous aza-heterocyclic compounds, including those with a quinazoline backbone, have been identified as having significant α-glucosidase inhibitory activities. researchgate.net

Furthermore, quinazoline derivatives have been studied as potential inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β). researchgate.net GSK-3β is a serine/threonine kinase that is implicated in a wide range of cellular processes, and its dysregulation has been linked to several diseases, including neurodegenerative disorders and diabetes.

While specific studies on the inhibition of dipeptidyl peptidase-4 (DPP-4) by this compound were not prominently found, the broad enzymatic inhibitory potential of the quinazoline scaffold suggests that this is a plausible area for future investigation. DPP-4 inhibitors are another class of oral antidiabetic drugs. mdpi.com

Antidiabetic Potentials

The potential of quinazolinone derivatives as antidiabetic agents is primarily linked to their ability to inhibit α-glucosidase. researchgate.netnih.gov By blocking this enzyme, these compounds can help to control postprandial hyperglycemia, a common feature of diabetes mellitus. nih.gov In vitro studies have demonstrated that certain quinazolin-4(3H)-one derivatives can exhibit potent α-glucosidase inhibitory activity, in some cases surpassing that of the standard drug, acarbose. researchgate.netnih.gov

The development of novel α-glucosidase inhibitors with high potency and minimal side effects is an ongoing goal in diabetes research. researchgate.net The quinazoline scaffold represents a promising framework for the design and synthesis of such agents. researchgate.net The structure-activity relationship studies of these derivatives often reveal that specific substitutions on the quinazoline ring can significantly influence their inhibitory potency.

Mechanistic Investigations of 7 Bromo 2,3 Dimethyl 4 3h Quinazolinone S Biological Actions

Elucidation of Molecular Targets and Binding Interactions

Identifying the specific molecular targets of a compound is crucial for understanding its biological effects. Various techniques are employed to uncover these interactions and characterize the binding affinity and selectivity.

Target Identification through Proteomics and Affinity-Based Approaches

While specific proteomic or affinity-based studies directly targeting 7-bromo-2,3-dimethyl-4(3H)-quinazolinone are not extensively detailed in the available literature, the broader class of quinazolinone derivatives has been investigated to identify their protein targets. These approaches are fundamental in drug discovery to elucidate mechanisms of action and potential off-target effects. For instance, the quinazoline (B50416) scaffold is a key feature in inhibitors of bromodomain and extraterminal domain (BET) family proteins, such as BRD4, which are crucial regulators of gene transcription and are implicated in cancer. nih.gov The development of novel quinazoline-based BRD4 inhibitors highlights the utility of this chemical structure in targeting specific protein families. nih.gov

Characterization of Receptor Binding Affinity and Selectivity

The binding affinity and selectivity of quinazolinone derivatives for their molecular targets are critical determinants of their potency and potential for therapeutic application. For example, certain quinazoline derivatives have been identified as inhibitors of phosphodiesterase 7 (PDE7), an enzyme involved in cyclic AMP (cAMP) metabolism. nih.gov Molecular docking and dynamic studies have been used to model the binding interactions of these compounds within the active site of PDE7A. nih.gov These studies reveal key interactions, such as π-π stacking and hydrogen bonding, that contribute to their inhibitory activity. nih.gov

Similarly, other quinazolinone derivatives have been shown to target the epidermal growth factor receptor (EGFR), a key protein in cell signaling pathways that is often dysregulated in cancer. nih.gov Molecular docking simulations have been employed to predict the binding modes of these compounds within the EGFR active site, revealing interactions with key amino acid residues. nih.gov The selectivity of these compounds for their target receptors over other related proteins is a crucial aspect of their development as therapeutic agents. researchgate.net

Interactive Data Table: Binding Affinities of Quinazolinone Derivatives to Various Targets

| Compound Class | Target | Binding Affinity (IC50/Kd) | Reference |

| Quinazoline Derivatives | Phosphodiesterase 7A (PDE7A) | 0.114-1.966 µM | nih.gov |

| 6-Bromo-quinazoline Derivatives | Epidermal Growth Factor Receptor (EGFR) | IC50: 15.85 µM (MCF-7 cells) | nih.govresearchgate.net |

| Quinazoline-based Analogs | Bromodomain-containing protein 4 (BRD4) | Kd = 55 nM | nih.gov |

Cellular Pathway Modulation and Signal Transduction Interventions

Beyond direct target binding, understanding how a compound affects cellular pathways and signal transduction is essential. These investigations often involve studying changes in gene expression, protein activity, and fundamental cellular processes like the cell cycle and apoptosis.

Gene Expression and Protein Regulation Studies (e.g., RNA-seq)

Investigations into Cell Cycle Progression and Apoptotic Pathways

A significant area of research for quinazolinone derivatives is their impact on cell cycle progression and the induction of apoptosis (programmed cell death). Numerous studies have demonstrated that these compounds can arrest the cell cycle at various phases and trigger apoptotic pathways in cancer cells.

For instance, certain quinazolinone derivatives have been shown to induce G2/M phase arrest in non-small cell lung cancer cells. nih.gov This cell cycle arrest is often a prelude to apoptosis. The induction of apoptosis by quinazolinone compounds can occur through both intrinsic and extrinsic pathways. nih.gov The intrinsic pathway involves the mitochondria, with the release of cytochrome c, which in turn activates caspases, the key executioners of apoptosis. nih.gov Some quinazolinone derivatives have been observed to disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov The activation of initiator caspases like caspase-9 and executioner caspases like caspase-3/7 has been reported following treatment with these compounds. nih.gov

Furthermore, some quinazolinone-based compounds have been shown to induce apoptosis by inhibiting key survival proteins. nih.gov The ability of these compounds to modulate the expression of proteins involved in cell cycle control and apoptosis underscores their potential as anticancer agents. nih.gov

Interactive Data Table: Effects of Quinazolinone Derivatives on Cellular Processes

| Compound Class | Cell Line | Effect | Pathway Implicated | Reference |

| Quinazolinone Schiff Bases | MCF-7 (Breast Cancer) | Induction of Apoptosis | Intrinsic and Extrinsic Apoptotic Pathways | nih.gov |

| 6-Bromo-quinazoline Derivatives | MCF-7 and SW480 (Cancer Cells) | Cytotoxic Activity | EGFR Signaling | nih.govresearchgate.net |

| Quinazolin-4(3H)-one Derivative | H1975 (NSCLC) | G2/M Phase Arrest and Apoptosis | Aurora Kinase A Inhibition | nih.gov |

| Pyrazolo-[1,5-c]quinazolinones | A549 (Lung Cancer) | Antiproliferative Activity | Cyclin-Dependent Kinase (CDK) Inhibition | nih.gov |

In Vitro and Preclinical Animal Model Metabolism Studies

Identification of Key Metabolic Enzymes (e.g., Cytochrome P450 isoforms)

The metabolism of this compound is anticipated to be predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the phase I metabolism of a vast array of xenobiotics. mdpi.comnih.gov While direct studies on this specific compound are not available, research on analogous quinazoline and quinazolinone structures provides insights into the probable CYP isoforms involved in its metabolic clearance.

Studies on various quinazoline derivatives have demonstrated the involvement of several CYP isoforms, including CYP2C19, CYP2D6, CYP2E1, and CYP3A4. researchgate.net These enzymes are central to the metabolism of numerous drugs in the liver. researchgate.net Furthermore, investigations into other quinazoline-based compounds have highlighted the roles of CYP1A1 and CYP1B1 in their biotransformation. nih.gov The metabolism of the structurally similar quinoline (B57606) molecule is known to be catalyzed by CYP2A6 and CYP2E1, leading to hydroxylated metabolites and quinoline-1-oxide. nih.gov

Given the structural features of this compound, it is plausible that a combination of these CYP isoforms contributes to its metabolism. The presence of the bromine atom and methyl groups provides sites for oxidative reactions catalyzed by these enzymes. In vitro studies utilizing human liver microsomes are a standard approach to precisely identify the specific CYP enzymes responsible for the metabolism of a novel compound. nih.govresearchgate.netnih.gov

Table 1: Potential Cytochrome P450 Isoforms in the Metabolism of this compound (Inferred from Related Compounds)

| CYP Isoform | Potential Role in Metabolism of Quinazolinone Derivatives |

| CYP3A4 | Major enzyme in the metabolism of many drugs; likely involved in oxidation. researchgate.net |

| CYP2D6 | Known to metabolize a wide range of xenobiotics. researchgate.net |

| CYP2C19 | Implicated in the metabolism of other quinazoline compounds. researchgate.net |

| CYP2E1 | Involved in the metabolism of quinolines and other quinazolines. researchgate.netnih.gov |

| CYP1A1/1B1 | Shown to be involved in the metabolism of certain quinazoline analogs. nih.gov |

| CYP2A6 | Plays a role in the metabolism of the related quinoline structure. nih.gov |

Characterization of Primary Metabolites and Biotransformation Pathways

The biotransformation of this compound is expected to proceed through conventional phase I and phase II metabolic pathways. Phase I reactions, primarily oxidation, are likely to introduce or expose functional groups, preparing the molecule for subsequent phase II conjugation and excretion.

Phase I Metabolism:

Based on the metabolism of structurally related compounds, the primary phase I metabolic reactions for this compound are likely to include:

Oxidative N-demethylation: The N-methyl group at the 3-position is a probable site for oxidative removal. For instance, the metabolism of theophylline (B1681296) (1,3-dimethylxanthine) involves N-demethylation. duke.edu This reaction would yield 7-bromo-2-methyl-4(3H)-quinazolinone.

Oxidative C-demethylation: The methyl group at the 2-position could also undergo oxidation to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.

Aromatic Hydroxylation: The quinazolinone ring system can be a target for hydroxylation, a common metabolic pathway for aromatic compounds. This could occur at one of the available positions on the benzene (B151609) ring.

Oxidative Debromination: While less common, the bromine atom at the 7-position could potentially be removed through oxidative processes. The metabolism of halogenated compounds can be complex and may lead to the formation of reactive intermediates. nih.gov

Phase II Metabolism:

Following phase I oxidation, the resulting metabolites, which now possess hydroxyl or other reactive groups, can undergo phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. Potential phase II pathways include glucuronidation and sulfation of the newly formed hydroxyl groups.

Table 2: Predicted Primary Metabolites and Biotransformation Pathways of this compound

| Metabolic Pathway | Potential Primary Metabolite |

| N-Demethylation | 7-bromo-2-methyl-4(3H)-quinazolinone |

| C-Hydroxylation (at C2-methyl) | 7-bromo-3-methyl-2-(hydroxymethyl)-4(3H)-quinazolinone |

| Aromatic Hydroxylation | Hydroxylated-7-bromo-2,3-dimethyl-4(3H)-quinazolinone |

| Oxidative Debromination | 2,3-dimethyl-4(3H)-quinazolinone-7-ol |

Computational and in Silico Approaches in the Research of 7 Bromo 2,3 Dimethyl 4 3h Quinazolinone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-bromo-2,3-dimethyl-4(3H)-quinazolinone, docking simulations are instrumental in understanding how this ligand interacts with the active sites of various protein targets. These simulations provide insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Research on quinazolinone derivatives has employed molecular docking to explore their potential as inhibitors of various enzymes. For instance, studies have docked quinazolinone analogues into the active sites of targets like DNA gyrase, a crucial enzyme in bacteria, to evaluate their antibacterial potential. rasayanjournal.co.in Similarly, docking studies have been conducted on protein kinases such as AKT1 and Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer, to assess the anticancer prospects of these compounds. nih.gov For this compound, molecular docking would involve preparing the 3D structure of the compound and docking it into the binding pockets of relevant targets to predict its binding mode and affinity. The results of such simulations are often presented in terms of a docking score, which estimates the binding free energy.

| Target Protein | Therapeutic Area | Key Findings from Docking | Reference |

|---|---|---|---|

| DNA Gyrase | Antitubercular | Quinazolinone derivatives showed favorable binding energies, comparable to standard drugs, suggesting potential as antitubercular agents. | rasayanjournal.co.in |

| AKT1 | Anticancer | New synthetic quinazolinone compounds fit well into the active site of the target protein, indicating potential for AKT1 inhibition. | nih.gov |

| EGFR | Anticancer | Substituted quinazoline (B50416) derivatives exhibited moderate to strong binding energies towards the EGFR target enzyme, making them potential candidates for EGFR inhibitors. | |

| Dihydrofolate Reductase (DHFR) | Anticancer | Docking results revealed a good correlation between the experimental activity and the calculated binding affinity of iodinated 4-(3H)-quinazolinones. | nih.gov |

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic model of the ligand-target complex. MD simulations analyze the movements of atoms and molecules over time, offering a detailed view of the conformational changes and stability of the complex. nih.gov For this compound, MD simulations would be crucial to validate the docking poses and to assess the stability of its interaction with a target protein over a period of time. researchgate.netnih.gov

These simulations can reveal important information about the flexibility of the ligand and the protein's active site, the role of solvent molecules, and the long-range effects of binding. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to assess the stability of the simulation. A stable RMSD suggests that the complex has reached equilibrium and the binding mode is likely to be stable. nih.gov The radius of gyration (Rg) can also be analyzed to understand the compactness of the protein during the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinone derivatives, QSAR studies are valuable for predicting the bioactivity of new, unsynthesized analogues based on their structural features. rasayanjournal.co.innih.gov

In a typical QSAR study, a set of quinazolinone compounds with known biological activities is used to build a model. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity. nih.gov This model can then be used to predict the activity of novel compounds, including derivatives of this compound, thereby guiding the synthesis of more potent molecules. nih.gov

| QSAR Aspect | Description | Relevance to this compound |

|---|---|---|

| Model Development | Utilizes a training set of compounds with known activities to build a predictive model based on molecular descriptors. | A QSAR model could predict the biological activity of this compound based on its specific structural features. |

| Descriptor Selection | Identifies the most relevant molecular properties (e.g., electronic, steric, hydrophobic) that influence the biological activity. | The bromine atom at the 7-position and the methyl groups at the 2- and 3-positions would be key descriptors influencing its predicted activity. |

| Model Validation | The predictive power of the QSAR model is assessed using internal and external validation techniques. | A validated model would provide reliable predictions for the bioactivity of novel analogues of this compound. |

Virtual Screening Methodologies for Novel Analogues and Target Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. rasayanjournal.co.in In the context of this compound, virtual screening can be employed to discover novel analogues with improved activity or to identify new potential biological targets for this compound.

There are two main approaches to virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the structure of a known active compound, such as this compound, to find other molecules with similar properties. Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock a library of compounds and identify those that fit well into the active site. nih.govresearchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction (excluding clinical toxicity data)

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. researchgate.net For this compound, predicting its ADMET properties early in the drug discovery process is crucial to assess its drug-likeness and potential liabilities.

Various computational tools and models can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. researchgate.net These predictions are based on the compound's chemical structure and are valuable for prioritizing candidates for further experimental testing. For instance, Lipinski's rule of five is a commonly used filter to evaluate the drug-likeness of a compound based on its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov

Cheminformatics and Data Mining for Quinazolinone Chemical Space Exploration

Cheminformatics and data mining techniques are employed to analyze and explore the vast chemical space of quinazolinone derivatives. nih.gov This involves the use of computational methods to organize, analyze, and visualize chemical data from large databases. By exploring the chemical space around the quinazolinone scaffold, researchers can identify novel structural motifs, understand structure-activity relationships on a larger scale, and discover new areas for therapeutic intervention. nih.gov For this compound, these approaches can help in understanding its position within the broader quinazolinone landscape and in identifying opportunities for structural modifications to enhance its biological activity.

Advanced Methodologies and Techniques for Studying 7 Bromo 2,3 Dimethyl 4 3h Quinazolinone

Spectroscopic and Spectrometric Characterization of Derivatives (focus on methodology)

Spectroscopic and spectrometric techniques are indispensable tools for the detailed molecular-level investigation of 7-bromo-2,3-dimethyl-4(3H)-quinazolinone and its related compounds. These methods provide critical information on the structural framework, molecular weight, and elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. Methodologies such as 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) are employed to provide a complete picture of the molecular structure.

In ¹H NMR, the chemical shifts, integration, and coupling patterns of protons provide initial structural information. For instance, the methyl groups at positions 2 and 3 on the quinazolinone ring would appear as distinct singlets, while the aromatic protons would exhibit a more complex splitting pattern due to their coupling interactions. mdpi.comjst.vn The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, with the carbonyl carbon of the quinazolinone ring typically appearing at a characteristic downfield shift. jst.vnnih.gov

To resolve complex structural questions and confirm connectivity, 2D NMR techniques are utilized. ipb.pt For example, Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish long-range correlations between protons and carbons, which is vital for confirming the placement of substituents on the quinazolinone core. ipb.pt The Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, aiding in the confirmation of the stereochemistry and conformation of derivatives. ipb.pt

Table 1: Representative NMR Data for Quinazolinone Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment Example |

| ¹H | 2.0 - 2.5 | Singlet | C2-CH₃ |

| ¹H | 3.5 - 4.0 | Singlet | N3-CH₃ |

| ¹H | 7.0 - 8.5 | Multiplet/Doublet | Aromatic Protons |

| ¹³C | 20 - 25 | - | C2-CH₃ |

| ¹³C | 30 - 35 | - | N3-CH₃ |

| ¹³C | 110 - 150 | - | Aromatic Carbons |

| ¹³C | 160 - 165 | - | C4=O (Carbonyl) |

High-Resolution Mass Spectrometry for Metabolite Profiling and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound and its metabolites, which is crucial for confirming its elemental composition. rsc.org Unlike standard mass spectrometry, HRMS provides mass accuracy typically within 5 ppm, allowing for the confident assignment of a molecular formula. researchgate.net This high accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.netrsc.org

For metabolite profiling, HRMS is often coupled with liquid chromatography (LC-HRMS). mdpi.com This hyphenated technique allows for the separation of the parent compound from its metabolites in a complex biological matrix, followed by their accurate mass measurement for identification. This is essential for understanding the metabolic fate of the compound in biological systems.

In terms of purity assessment, HRMS can detect and identify impurities, even at very low levels. researchgate.net The high resolving power of the instrument can separate the signal of the main compound from those of closely related impurities, which might not be possible with lower-resolution instruments. researchgate.net This capability is vital for ensuring the quality and consistency of the compound for research purposes.

X-ray Crystallography of Compound Co-crystals or Protein-Ligand Complexes

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. researchgate.netnih.gov This technique can be applied to this compound to determine its precise bond lengths, bond angles, and conformation. For complex derivatives, X-ray crystallography can confirm the stereochemistry and resolve any structural ambiguities that may persist after spectroscopic analysis. nih.gov

The methodology involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. researchgate.net

Furthermore, this technique is invaluable for studying intermolecular interactions. nih.gov By forming co-crystals with other molecules or by crystallizing the compound in complex with a target protein, the specific interactions, such as hydrogen bonds and van der Waals forces, that govern its binding can be visualized in atomic detail. peakproteins.comresearchgate.net This information is critical for structure-based drug design and understanding the compound's mechanism of action. nih.gov

Chromatographic Separation Techniques for Analysis of Complex Mixtures and Impurity Profiling

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and for the identification of impurities. ijprajournal.com These methods are based on the differential partitioning of components between a stationary phase and a mobile phase. biomedres.us

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of quinazolinone derivatives. biomedres.uschromatographyonline.com It offers high resolution, sensitivity, and reproducibility. For impurity profiling, HPLC methods are developed to separate the main compound from all potential impurities, including starting materials, by-products, and degradation products. chromatographyonline.com The use of different stationary phases and mobile phase compositions allows for the optimization of selectivity to ensure that all impurities are detected. chromatographyonline.com

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used for monitoring the progress of a reaction and for preliminary purity assessment. ijprajournal.com It provides a quick visual indication of the number of components in a mixture. High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that offers better separation efficiency and quantitative analysis capabilities. biomedres.us

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), combine the separation power of chromatography with the identification capabilities of mass spectrometry. ijprajournal.comrroij.com These methods are particularly powerful for impurity profiling as they allow for the separation and subsequent structural elucidation of unknown impurities. biomedres.usijpsjournal.com

Table 2: Chromatographic Techniques for Quinazolinone Analysis

| Technique | Principle | Application |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. biomedres.us | Quantitative analysis, purity assessment, preparative purification. |

| TLC/HPTLC | Separation on a thin layer of adsorbent material based on polarity. ijprajournal.com | Reaction monitoring, rapid purity checks. |

| LC-MS | Combines HPLC separation with mass spectrometric detection. ijpsjournal.com | Identification of impurities and metabolites. |

| GC-MS | Combines gas chromatography separation with mass spectrometric detection. | Analysis of volatile impurities. |

Microscopic Techniques for Cellular Localization and Morphological Studies

While direct microscopic studies on this compound are not widely reported, the methodologies for studying the cellular effects of quinazolinone derivatives are well-established. These techniques are crucial for understanding the compound's interaction with biological systems at a cellular level.

Fluorescence microscopy could be employed to visualize the subcellular localization of the compound, provided it is intrinsically fluorescent or can be tagged with a fluorescent probe without altering its biological activity. This would involve treating cells with the compound and then imaging them using a fluorescence microscope to determine if it accumulates in specific organelles, such as the nucleus or mitochondria.

Electron microscopy (both scanning and transmission) can be used to study the effects of the compound on cell morphology. By comparing the ultrastructure of treated cells with untreated control cells, any changes in cell shape, membrane integrity, or organelle structure can be identified. Such studies can provide insights into the compound's potential mechanism of action or cytotoxicity.

Development of High-Throughput Screening (HTS) Assays and Biosensors

The development of high-throughput screening (HTS) assays is essential for discovering the biological activities of novel compounds like this compound. HTS allows for the rapid testing of large numbers of compounds against a specific biological target. nih.gov An assay for this quinazolinone derivative would depend on its hypothesized target. For example, if it is predicted to be a kinase inhibitor, an HTS assay could be developed to measure its ability to inhibit the phosphorylation of a substrate by the target kinase. nih.gov Such assays are often based on fluorescence or luminescence readouts for rapid and sensitive detection. nih.gov

Biosensors are analytical devices that can detect the presence of a specific chemical substance. mdpi.com A biosensor for this compound could be developed based on various principles. For instance, an immunosensor could utilize antibodies that specifically bind to the compound. mdpi.com Alternatively, an enzyme-based biosensor could be designed where the compound inhibits or activates an enzyme, leading to a measurable change in the sensor's output. The development of such biosensors could have applications in detecting the compound in various samples. ijlpr.comnih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 7 Bromo 2,3 Dimethyl 4 3h Quinazolinone

Integration with Nanotechnology for Targeted Delivery and Enhanced Bioavailability (Preclinical)

A significant hurdle in drug development is achieving optimal bioavailability and targeted delivery to minimize off-target effects. Nanotechnology offers a promising solution to these challenges. researchgate.net For 7-bromo-2,3-dimethyl-4(3H)-quinazolinone, whose solubility and pharmacokinetic profile are currently unknown, nano-delivery systems could be transformative. researchgate.net

Future preclinical research should focus on encapsulating the compound within various nanocarriers. These systems could improve its therapeutic efficacy by enhancing solubility, protecting it from premature degradation, and enabling controlled release. researchgate.net The use of magnetically separable nanoparticles could also facilitate efficient chemical transformations in its synthesis. researchgate.net

Table 1: Potential Nanocarrier Systems for this compound

| Nanocarrier Type | Potential Advantages for Preclinical Studies |

|---|---|

| Liposomes | Biocompatible; can encapsulate both hydrophilic and lipophilic compounds; potential for surface modification for active targeting. |

| Polymeric Nanoparticles | High stability; controlled and sustained release profiles; tunable properties based on polymer choice. |

| Solid Lipid Nanoparticles | High bioavailability; excellent tolerability; scalable production methods. |

By integrating this compound with these nanotechnologies, researchers can design sophisticated drug delivery vehicles capable of targeting specific tissues or cells, such as tumors, thereby maximizing therapeutic impact while minimizing systemic exposure.

Rational Design of Combination Therapies with Existing Pharmacological Agents (Preclinical Rationale)

The complexity of diseases like cancer often necessitates multi-pronged therapeutic approaches. Quinazolinone derivatives have shown potential in combination therapies to enhance treatment outcomes. nih.govnih.gov Investigating the synergistic effects of this compound with existing drugs is a logical and promising research avenue. nih.gov

Given that many quinazoline (B50416) analogues act as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) or Poly (ADP-ribose) polymerase (PARP), a rational approach would be to combine this compound with agents that have complementary mechanisms of action. nih.govrsc.orgnih.gov For instance, if the compound is found to be an EGFR inhibitor, combining it with a VEGFR inhibitor could simultaneously target tumor cell proliferation and angiogenesis. nih.gov Such combinations could potentially overcome drug resistance, reduce required dosages, and lead to more durable responses in preclinical cancer models. nih.gov

Future studies should involve in vitro screening of the compound alongside a panel of established chemotherapeutic and targeted agents against various cancer cell lines to identify synergistic, additive, or antagonistic interactions.

Exploration of Novel Therapeutic Indications and Orphan Disease Applications

The quinazolinone core is renowned for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.commdpi.com This versatility suggests that the therapeutic potential of this compound may extend far beyond a single disease area. A comprehensive screening of the compound against a wide range of biological targets is warranted.

Table 2: Potential Therapeutic Areas for Investigation

| Therapeutic Area | Rationale Based on Quinazolinone Scaffold |

|---|---|

| Oncology | Many quinazolinones inhibit kinases (EGFR, VEGFR) and other enzymes (PARP, tubulin) crucial for cancer progression. nih.govnih.gov |

| Infectious Diseases | Derivatives have shown potent antibacterial, antifungal, antiviral, and antitubercular activity. nih.govnih.gov |

| Neurological Disorders | Certain quinazolinones exhibit anticonvulsant activity and the ability to cross the blood-brain barrier. nih.gov |

| Inflammatory Diseases | Anti-inflammatory properties have been reported for various substituted quinazolinones. mdpi.com |

Furthermore, the potential application for orphan diseases should be considered. Notably, a 4(3H)-quinazolinone derivative named Thymitaq was previously granted orphan drug status by the European Medicines Agency, highlighting the potential of this chemical class in addressing rare conditions. nih.gov A systematic evaluation of this compound could uncover a novel application for a rare disease with high unmet medical need.

Development of Robust and Scalable Synthesis Routes for Industrial Translation (excluding production details)

For any compound to transition from a laboratory curiosity to a viable therapeutic candidate, the development of an efficient, cost-effective, and scalable synthesis method is paramount. While numerous methods exist for creating the quinazolinone core, a specific, optimized route for this compound needs to be established. organic-chemistry.orgorganic-chemistry.org

Future research should prioritize the development of a synthetic strategy that is not only high-yielding but also aligns with the principles of green chemistry. frontiersin.orgtandfonline.com This includes minimizing the use of hazardous reagents and volatile organic solvents, reducing the number of synthetic steps, and designing a process that is amenable to large-scale production. frontiersin.orgtandfonline.com Methodologies such as microwave-assisted synthesis, metal-catalyzed cascade reactions, or the use of eco-friendly deep eutectic solvents could be explored to create a robust and industrially suitable process. organic-chemistry.orgtandfonline.com Demonstrating suitability for industrial use through an increased scale preparation would be a critical step. frontiersin.org

Applications in Chemical Biology as Mechanistic Probes

Beyond its direct therapeutic potential, this compound can be a valuable tool in chemical biology. Small molecules are frequently used as probes to investigate complex biological pathways and identify novel drug targets. The quinazoline scaffold has already been successfully utilized to create fluorescent probes for visualizing and studying specific G protein-coupled receptors. nih.gov

By chemically modifying this compound—for instance, by attaching a fluorophore, a biotin (B1667282) tag, or a photo-affinity label—researchers could create powerful molecular probes. These probes could be used to:

Identify the direct cellular binding partners and molecular targets of the compound.

Visualize its subcellular localization within living cells.

Elucidate its mechanism of action on a molecular level.

This approach would not only clarify the compound's own biological function but could also illuminate new aspects of cellular signaling and disease pathology.

Identification of Research Gaps and Priorities for Future Scholarly Inquiry

The most significant research gap concerning this compound is the near-complete absence of data on its biological activity and physicochemical properties. Therefore, future scholarly inquiry must begin with foundational studies before progressing to the more advanced avenues described above.

Key Research Priorities:

Chemical Synthesis and Characterization: The immediate priority is to establish and report a reliable, reproducible synthesis of the pure compound, followed by comprehensive structural and physicochemical characterization.

Broad-Spectrum Biological Screening: The compound should be subjected to extensive in vitro screening across a diverse set of assays to identify its primary biological activity. This should include panels of cancer cell lines, microbial strains, and key enzymes relevant to human disease. jst.vn

Mechanism of Action Studies: Once a promising activity is identified, focused studies should be initiated to determine the compound's mechanism of action and identify its molecular target, potentially using chemical probe strategies. nih.gov

Synthesis Optimization: Concurrently with biological studies, the synthetic route should be optimized for efficiency, scalability, and environmental sustainability to ensure future development is feasible. frontiersin.orgtandfonline.com